Drixoral
Description
Structure
2D Structure
Properties
CAS No. |
76404-09-6 |
|---|---|
Molecular Formula |
C39H53BrN4O10S |
Molecular Weight |
849.8 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-N,N-dimethyl-2-pyridin-2-ylethanamine;(E)-but-2-enedioic acid;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C15H17BrN2.2C10H15NO.C4H4O4.H2O4S/c1-18(2)11-14(15-5-3-4-10-17-15)12-6-8-13(16)9-7-12;2*1-8(11-2)10(12)9-6-4-3-5-7-9;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-10,14H,11H2,1-2H3;2*3-8,10-12H,1-2H3;1-2H,(H,5,6)(H,7,8);(H2,1,2,3,4)/b;;;2-1+;/t14-;2*8-,10+;;/m000../s1 |
InChI Key |
JLVGFGSGVQSVIE-GCKIAOFISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CN(C)C[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.CN(C)CC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Pseudoephedrine: Advanced Research in a Sympathomimetic Amine
Chemical Synthesis and Biosynthesis Pathways
Pseudoephedrine (C₁₀H₁₅NO) is a sympathomimetic drug belonging to the phenethylamine (B48288) and amphetamine chemical classes. edcentral.co It is a stereoisomer of ephedrine (B3423809). mims.com The synthesis of pseudoephedrine can occur through both natural biosynthesis in plants and various chemical and biotechnological routes.
Natural Occurrence and Biotechnological Production Routes
Pseudoephedrine occurs naturally as an alkaloid in certain plant species, notably those of the Ephedra genus, also known as Ma Huang. wikipedia.orgnih.gov In these plants, it is found alongside other ephedrine isomers. edcentral.cowikipedia.orgnih.gov Ephedra species have a long history of use in traditional Chinese medicine. edcentral.cowikipedia.org
While natural extraction is possible, the majority of pseudoephedrine produced for commercial purposes is derived from biotechnological processes, primarily yeast fermentation. wikipedia.orgnih.govacs.org This method is often considered semi-synthetic, combining biological and chemical steps. google.complos.org Research is ongoing to elaborate biotechnology for high-quantity cell-line production of ephedrine and pseudoephedrine from Ephedra species in vitro cultures. researchgate.net
De Novo Chemical Synthesis Methodologies
Beyond natural occurrence and semi-synthetic routes, pseudoephedrine can also be synthesized through entirely chemical pathways.
Fermentation-Based Synthesis (e.g., Dextrose and Benzaldehyde)
A widely used method for producing pseudoephedrine involves the fermentation of dextrose (D-glucose) in the presence of benzaldehyde (B42025) using specialized strains of yeast, such as Candida utilis or Saccharomyces cerevisiae. wikipedia.orgnih.govacs.orgchemeurope.comwikipedia.org This process utilizes the enzyme pyruvate (B1213749) decarboxylase, naturally found in yeast and certain plants. wikipedia.orgnih.gov
The fermentation converts dextrose and benzaldehyde into the precursor L-phenylacetylcarbinol (L-PAC), also known as (R)-phenylacetylcarbinol. wikipedia.orgnih.govacs.orgchemeurope.comwikipedia.org L-PAC is a chiral molecule, and the (R)-configuration is typically produced in this fermentation. chemeurope.comwikipedia.org Subsequently, L-PAC is chemically converted to pseudoephedrine through a reductive amination step. wikipedia.orgnih.govacs.org This fermentation-based approach is the predominant method for commercial pseudoephedrine production. wikipedia.orgnih.govacs.org
Synthesis from N-Methylamphetamine Precursors
Research has explored the synthesis of pseudoephedrine from N-methylamphetamine. improbable.comneatorama.comscribd.com This route is particularly relevant in the context of illicit synthesis, as N-methylamphetamine is a controlled substance that can be produced from pseudoephedrine. improbable.comneatorama.comwikidoc.orgchemistryviews.org One method involves the conversion of N-methylamphetamine to a chromium tricarbonyl coordination compound, followed by deprotonation and subsequent reactions to yield pseudoephedrine. improbable.comneatorama.com Studies have shown that this method can yield the (1S,2S)-pseudoephedrine diastereomer with high selectivity. improbable.comneatorama.com
Friedel-Crafts Reaction and Amination Approaches
Chemical synthesis routes for pseudoephedrine can also involve Friedel-Crafts reactions followed by amination. One patented method describes using 2-chloropropionyl chloride and benzene (B151609) as starting materials in a Friedel-Crafts reaction catalyzed by a Lewis acid to produce 2-chloro-1-phenyl-1-propanone. google.comgoogle.com This intermediate is then reacted with methylamine (B109427) under anhydrous, anaerobic conditions in an aprotic solvent to form 2-methylamino-1-phenyl-1-propanone. google.comgoogle.com This product can then be further processed, including reduction, to obtain pseudoephedrine. google.comgoogle.com This approach aims to provide a safer, simpler, and more environmentally friendly synthesis method compared to those using hazardous reagents like phosphorus trichloride (B1173362) or bromine. google.comgoogle.com
Stereochemical Considerations in Synthesis and Diastereomeric Relationships (e.g., with Ephedrine)
Pseudoephedrine is a stereoisomer of ephedrine. mims.com Both compounds share the same chemical formula (C₁₀H₁₅NO) but differ in the spatial arrangement of atoms at their chiral centers. Pseudoephedrine has two chiral centers, leading to four possible stereoisomers: (+)-pseudoephedrine, (-)-pseudoephedrine, (+)-ephedrine, and (-)-ephedrine. Pseudoephedrine is the (1S,2S)-enantiomer of β-hydroxy-N-methylamphetamine. wikipedia.org It is a diastereomer of ephedrine, meaning they have the same basic structure but differ in stereochemistry at one of the two stereogenic centers. acs.org The commercially used form of pseudoephedrine is the (1S,2S)-form. acs.org
The stereochemical outcome is a critical aspect of pseudoephedrine synthesis. The fermentation-based method using yeast typically yields (R)-phenylacetylcarbinol (L-PAC), which is then converted to (1S,2S)-pseudoephedrine. chemeurope.comwikipedia.org This highlights the stereoselective nature of the enzymatic step in the biotechnological route.
In contrast, some chemical synthesis methods, depending on the reagents and conditions, can produce racemic mixtures of stereoisomers, requiring subsequent resolution steps to isolate the desired pseudoephedrine enantiomer. The synthesis from N-methylamphetamine, for instance, has been shown to yield predominantly the (1S,2S)-pseudoephedrine diastereomer, indicating a degree of stereoselectivity in that pathway as well. improbable.comneatorama.com
Research also explores the use of pseudoephedrine as a chiral auxiliary in the asymmetric synthesis of other compounds, demonstrating its utility in controlling stereochemistry in organic reactions. nih.govresearchgate.net
Molecular Mechanisms of Adrenergic Receptor Modulation
Pseudoephedrine's mechanism of action is considered mixed, involving both direct and indirect effects on adrenergic receptors. nih.govencyclopedia.pub
Direct and Indirect Agonism at Alpha- and Beta-Adrenoceptors
Pseudoephedrine acts as a sympathomimetic agent, primarily by inducing the release of norepinephrine (B1679862), making it an indirectly acting sympathomimetic. wikipedia.org However, some sources indicate a mixed mechanism, including weak direct agonist activity at alpha and beta-adrenergic receptors. nih.govencyclopedia.pubwikidoc.org The vasoconstriction effect of pseudoephedrine is believed to be principally an alpha-adrenergic receptor response. wikipedia.orgwikidoc.org Pseudoephedrine also acts on beta2-adrenergic receptors, contributing to the relaxation of smooth muscle in the bronchi. wikipedia.org Studies on human beta-adrenergic receptor subtypes have shown that 1S,2S-pseudoephedrine exhibits direct agonist activity on beta1 and beta2 receptors, albeit with lower potency compared to other ephedrine isomers like 1R,2S-ephedrine. nih.gov
Role of Norepinephrine Displacement from Presynaptic Vesicles
A principal mechanism by which pseudoephedrine achieves its effects is by displacing norepinephrine (noradrenaline) from storage vesicles within presynaptic neurons. nih.govencyclopedia.pubwikidoc.orgresearchgate.net This displaced norepinephrine is then released into the neuronal synapse, where it becomes available to activate postsynaptic alpha and beta adrenergic receptors. nih.govencyclopedia.pubwikidoc.orgresearchgate.net This indirect action contributes significantly to its sympathomimetic effects. wikipedia.orgresearchgate.net
Interactions with Norepinephrine Transporter (SLC6A2)
Pseudoephedrine is reported to be an inhibitor of the norepinephrine transporter (NET), also known as SLC6A2. drugbank.comresearchgate.netfrontiersin.org The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates the signal transmission. frontiersin.org By inhibiting NET, pseudoephedrine increases the concentration of norepinephrine in the synaptic cleft, further contributing to the activation of adrenergic receptors. frontiersin.org Pseudoephedrine has shown selectivity for inducing norepinephrine release over dopamine (B1211576) release in in vitro studies. wikipedia.org
Receptor Subtype Specificity and Downstream Signaling Pathways
Pseudoephedrine exhibits some selectivity for adrenergic receptor subtypes. While it has weak agonist activity at alpha and beta-adrenergic receptors, its principal mechanism involves the indirect action through norepinephrine release. wikipedia.orgwikidoc.org The vasoconstriction is primarily mediated through alpha-adrenergic receptors, particularly in the nasal mucosa. wikipedia.orgwikidoc.org Activation of beta2-adrenergic receptors leads to smooth muscle relaxation, such as bronchodilation. wikipedia.org Research also indicates that pseudoephedrine can influence downstream signaling pathways, including the inhibition of NF-kappa-B, NFAT, and AP-1. drugbank.com
Preclinical Pharmacokinetic Investigations in Animal Models
Preclinical studies in various animal species have provided insights into the pharmacokinetic profile of pseudoephedrine, including its absorption and bioavailability characteristics. nih.govresearchgate.netresearchgate.net
Absorption and Bioavailability Characteristics Across Species (e.g., Rats, Dogs, Monkeys)
Pseudoephedrine is readily absorbed from the gastrointestinal tract after oral administration in animal models, similar to humans. nih.govencyclopedia.pubresearchgate.netmedsafe.govt.nz Studies in rats, dogs, and monkeys have characterized the oral bioavailability of pseudoephedrine, showing species-dependent variations. nih.govresearchgate.netresearchgate.net
Data from preclinical pharmacokinetic studies in rats, dogs, and monkeys are summarized in the table below:
| Species | Oral Bioavailability (%) | Total Body Clearance (mL/min/kg) | Volume of Distribution at Steady State (L/kg) | Mean Half-life (hr) |
| Rats | 38 nih.govresearchgate.netresearchgate.net | 78 nih.govresearchgate.netresearchgate.net | 3-5 nih.govresearchgate.netresearchgate.net | ~1.5 nih.govresearchgate.net |
| Dogs | 58 nih.govresearchgate.netresearchgate.net | 33 nih.govresearchgate.netresearchgate.net | 3-5 nih.govresearchgate.netresearchgate.net | ~1.5 nih.govresearchgate.net |
| Monkeys | 78 nih.gov, 87 researchgate.netresearchgate.net | 15 nih.govresearchgate.netresearchgate.net | 3-5 nih.govresearchgate.netresearchgate.net | 4.6 nih.govresearchgate.net |
Note: Bioavailability values for monkeys vary slightly across cited sources.
The bioavailability following intra-ileum or intra-colonic administration in rats was found to be superior to oral dosing, suggesting that colonic absorption may play a role. nih.govresearchgate.netresearchgate.net The volume of distribution at steady state (Vdss) ranged from 3-5 L/kg across the studied species. nih.govresearchgate.netresearchgate.net The mean half-lives varied, with rats and dogs showing approximately 1.5 hours, while monkeys had a longer half-life of 4.6 hours, which is comparable to that observed in adult humans. nih.govresearchgate.net
Distribution Patterns and Volume of Distribution
In animal studies across various species, including rats, dogs, and monkeys, the volume of distribution at steady state (Vdss) for pseudoephedrine has been observed to range from 3 to 5 L/kg. researchgate.netnih.gov In humans, the apparent volume of distribution is reported to be between 2.6 and 3.3 L/kg. drugbank.com Pseudoephedrine does not bind extensively to human plasma proteins, with approximately 6.6% to 6.7% bound to human serum albumin and 22.5% to 25.4% protein bound in serum. drugbank.com
| Species | Volume of Distribution at Steady State (Vdss) (L/kg) |
| Rats | 3 - 5 researchgate.netnih.gov |
| Dogs | 3 - 5 researchgate.netnih.gov |
| Monkeys | 3 - 5 researchgate.netnih.gov |
| Humans | 2.6 - 3.3 drugbank.com |
Metabolic Pathways and Metabolite Formation (e.g., N-demethylation to Norpseudoephedrine (B1213554)/Cathine)
Pseudoephedrine undergoes incomplete metabolism in the liver. mims.comnih.gov The primary metabolic pathway involves N-demethylation, leading to the formation of norpseudoephedrine, also known as cathine. researchgate.netmassey.ac.nzmims.comnih.govhres.canih.gov This metabolite is considered active. researchgate.netmims.comnih.gov The extent of metabolism to norpseudoephedrine is generally low, with less than 1% of pseudoephedrine being metabolized in this manner. mims.comdrugbank.comnih.govtga.gov.au The amount metabolized can be influenced by the pH of the urine; alkaline urine may lead to more extensive metabolism. massey.ac.nz
Clearance Kinetics and Elimination Pathways in Animal Systems
Pseudoephedrine is primarily eliminated unchanged in the urine. researchgate.netmims.comdrugbank.comnih.govnih.govtga.gov.au In humans, 55% to 96% of a dose is excreted unchanged in the urine. nih.govnih.gov Animal studies have shown varying total body clearance (CL) values across species. In rats, the total body clearance was found to be the highest at 78 mL/min/kg, while in monkeys, it was the lowest at 15 mL/min/kg. researchgate.netnih.gov Dogs exhibited an intermediate clearance of 33 mL/min/kg. researchgate.netnih.gov The elimination half-life of pseudoephedrine is highly dependent on urinary pH. nih.govnih.govtga.gov.aufda.gov In humans, the half-life ranges from 3-6 hours at a urinary pH of 5 and can extend to 9-16 hours at a urinary pH of 8. nih.govnih.govtga.gov.au At a pH of 5.8, the half-life is typically between 5 and 8 hours. nih.gov In rats and dogs, the mean half-life was approximately 1.5 hours, while in monkeys, it was about 4.6 hours. researchgate.netnih.gov
| Species | Total Body Clearance (CL) (mL/min/kg) | Mean Half-life (t1/2) (hours) |
| Rats | 78 researchgate.netnih.gov | ~1.5 researchgate.netnih.gov |
| Dogs | 33 researchgate.netnih.gov | ~1.5 researchgate.netnih.gov |
| Monkeys | 15 researchgate.netnih.gov | 4.6 researchgate.netnih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Analysis in In Vivo Animal Models (e.g., Feline Nasal Congestion Models)
The pharmacokinetic/pharmacodynamic relationship of pseudoephedrine has been investigated in animal models, including feline models of nasal congestion. researchgate.netnih.govresearchgate.net In a feline model, the PK/PD relationship for pseudoephedrine-induced nasal decongestion followed a sigmoid Emax model. researchgate.netnih.gov The plasma concentration eliciting 50% of the maximum response (EC50) was determined to be 0.32 ± 0.05 μM. researchgate.netnih.gov This finding in the feline model is consistent with the plasma concentrations required for efficacy in humans. researchgate.netnih.gov Pseudoephedrine has been used in cats to treat respiratory issues like bronchitis and nasal congestion. petplace.com
Advanced Analytical Methodologies for Pseudoephedrine Quantification and Characterization
Various analytical methodologies have been developed for the quantification and characterization of pseudoephedrine in different matrices. These methods are crucial for pharmacokinetic studies, quality control, and forensic analysis.
Chromatographic Techniques and Enhancements
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the analysis of pseudoephedrine due to their sensitivity, selectivity, and accuracy. sielc.comnih.govoup.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (e.g., UV, DAD, Fluorescence)
HPLC is a versatile technique used for the separation and quantification of pseudoephedrine. Different detection systems can be coupled with HPLC to enhance its capabilities.
UV detection is a common method for detecting pseudoephedrine after HPLC separation. sielc.comoup.comsigmaaldrich.com Pseudoephedrine exhibits adequate absorption in the UV region, making UV detection suitable for its quantification. oup.com For instance, UV detection at 254 nm has been found suitable for quantifying pseudoephedrine. oup.com
Diode Array Detection (DAD), also known as HPLC-DAD, is another valuable detection method. nih.govoup.com DAD allows for the simultaneous acquisition of UV-Vis spectra across a range of wavelengths for all compounds eluting from the column. nih.govoup.com This capability is useful for confirming peak purity and identifying compounds. nih.gov HPLC-DAD procedures have been developed and validated for the analysis of pseudoephedrine in pharmaceutical mixtures. oup.com
Fluorescence detection (HPLC-FL) is a highly sensitive and specific method for detecting fluorescent analytes. nih.gov While pseudoephedrine itself may not be strongly fluorescent, derivatization techniques can be employed to make it detectable by fluorescence. HPLC-FL has been reported to offer high sensitivity, selectivity, and repeatability for pharmaceutical analysis. nih.gov
HPLC methods for pseudoephedrine analysis often utilize C18 stationary phases. researchgate.netsigmaaldrich.com Separations can be achieved using various mobile phases, including those with buffers and organic solvents. nih.gov Method validation typically includes assessing parameters such as linearity, range, precision, accuracy, selectivity, robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.govoup.comresearchgate.netsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
LC-MS/MS is a powerful technique offering high sensitivity and selectivity for the quantification of pseudoephedrine in various matrices, including human plasma and pharmaceutical formulations. Methods have been developed and validated for the rapid and sensitive quantification of pseudoephedrine in human plasma using LC-MS/MS with internal standards like mosapride (B1662829) or cetirizine. nih.govresearchgate.netscilit.com These methods often involve sample preparation steps such as solid-phase extraction (SPE) and utilize reverse-phase columns for separation. nih.govresearchgate.net Analysis is typically performed in multiple-reaction monitoring (MRM) mode, focusing on specific ion pairs for pseudoephedrine, such as m/z 166/148. nih.govresearchgate.netscilit.com The linear dynamic range for pseudoephedrine in human plasma using LC-MS/MS can extend from low ng/mL levels up to 1000 ng/mL or even 1700 ng/mL. nih.govresearchgate.netscilit.com The lower limit of quantification (LLOQ) can be as low as 2 ng/mL. nih.gov LC-MS/MS methods are considered suitable for pharmacokinetic, bioavailability, and bioequivalence studies. nih.gov
Gas Chromatography (GC)
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of pseudoephedrine. GC-MS methods have been established for the determination of pseudoephedrine in human plasma and other matrices. nih.govscielo.brnih.gov These methods typically involve derivatization of pseudoephedrine with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to enhance volatility and improve chromatographic separation. nih.govscielo.br GC-MSD (Mass Selective Detector) can quantitatively measure derivatized pseudoephedrine using selected ion monitoring. nih.gov GC methods may require sample pretreatment steps such as liquid-liquid extraction or solid-phase extraction, which can be time-consuming. scielo.br However, GC/IR (Infrared Spectroscopy) can be particularly useful for differentiating pseudoephedrine from its diastereoisomer, ephedrine, where mass spectra may not be sufficiently determinative. ojp.gov Differences in the infrared fingerprint region allow for the identification of these closely related compounds. ojp.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC. pom.go.id UPLC methods have been developed for the identification and quantification of pseudoephedrine in solid dosage forms and syrup formulations. pom.go.idthermofisher.comnih.gov These methods often utilize columns with smaller particle sizes (e.g., 1.7 µm or 1.8 µm) and higher pressures. pom.go.idnih.gov UPLC coupled with mass spectrometry (UHPLC-MS) provides a fast and reliable method for the separation, identification, and quantification of pseudoephedrine, even in mixtures with other drugs. thermofisher.comchromatographyonline.com UPLC methods can significantly reduce analysis time compared to HPLC, with run times as short as 6 minutes. pom.go.id
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE), including techniques like Capillary Zone Electrophoresis (CZE), is utilized for the separation and determination of pseudoephedrine, particularly in pharmaceutical analysis and the analysis of natural products. nih.govscirp.orgchemicke-listy.cznih.govelectrochemsci.org Nonaqueous capillary electrophoresis (NACE) methods have been developed for the identification and determination of pseudoephedrine in cold medicines, offering easy, rapid, and simple analysis. nih.gov CZE methods can separate and quantify pseudoephedrine in pharmaceutical preparations, often using specific buffer systems and UV detection. scirp.org Field-amplified sample injection (FASI) in CE can significantly improve sensitivity for pseudoephedrine detection. nih.gov CE methods are considered useful for routine analysis of pharmaceuticals containing pseudoephedrine. scirp.org
Spectroscopic Approaches (UV-Vis Spectrophotometry, Fluorimetric Methods, Near-IR Spectroscopy)
Spectroscopic methods provide alternative or complementary approaches for the analysis of pseudoephedrine.
UV-Vis Spectrophotometry is used for the quantitative determination of pseudoephedrine, often in combined dosage forms. ijpsonline.comresearchgate.netjournaljpri.comsid.irresearchgate.net Methods include multiwavelength spectroscopy and derivative spectrophotometry. ijpsonline.comresearchgate.netjournaljpri.com These methods are often simple, accurate, and economical for routine quality control. ijpsonline.comsid.irresearchgate.net UV spectrophotometric methods can be developed for the simultaneous estimation of pseudoephedrine with other drugs by measuring absorbance at specific wavelengths. ijpsonline.comresearchgate.netjournaljpri.comresearchgate.net
Fluorimetric Methods offer high sensitivity for the determination of pseudoephedrine, particularly at trace levels. nih.govnih.govtechniumscience.comresearchgate.net Novel spectrofluorometric procedures have been developed based on the interaction of pseudoephedrine with specific reagents, resulting in a measurable fluorescence signal. nih.govnih.govtechniumscience.comresearchgate.net These methods can be applied to the analysis of pseudoephedrine in pharmaceutical formulations and biological samples like blood serum. nih.govnih.govresearchgate.net
Near-IR Spectroscopy can be used for the determination of components in solid-state mixtures containing pseudoephedrine without dissolving the samples. researchgate.netresearchgate.net Diffuse reflectance near infrared spectroscopy coupled with partial least squares (PLS) data analysis can determine the concentration of pseudoephedrine in solid mixtures. researchgate.netresearchgate.net Infrared spectroscopy, including two-dimensional correlation IR spectroscopy, can also be applied for the identification of pseudoephedrine in various products. spectra-analysis.comwiley.com
Chiral Separation Techniques and Enantiomeric Purity Assessment
Pseudoephedrine is a stereoisomer of ephedrine, and the assessment of its enantiomeric purity is important. Chiral separation techniques are employed to distinguish and quantify the different enantiomers. High-performance liquid chromatography (HPLC) with dual optical rotation/UV absorbance detection has been developed for determining the enantiomeric purity of pseudoephedrine. capes.gov.brnih.gov This method can determine enantiomeric purity even in complex matrices like cough linctus. capes.gov.brnih.gov Molecularly imprinted polymers (MIPs) have been used as chiral stationary phases in thin-layer chromatography (TLC) for the enantiomeric determination of pseudoephedrine. researchgate.netdss.go.th Supercritical fluid chromatography (SFC) coupled with mass spectrometry is also utilized for the enantiomeric determination of pseudoephedrine. dea.gov
Development and Validation of Analytical Procedures (e.g., LOD, LOQ, Accuracy, Precision, Robustness)
The development of analytical procedures for pseudoephedrine involves rigorous validation to ensure their reliability, accuracy, and precision. Validation parameters typically assessed include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. researchgate.netlongdom.orgresearchgate.netindexcopernicus.comju.edu.jo LOD and LOQ values are determined to establish the sensitivity of the method. researchgate.netlongdom.orgresearchgate.netindexcopernicus.com Accuracy is assessed through recovery studies. researchgate.netlongdom.orgresearchgate.netindexcopernicus.com Precision is evaluated by analyzing replicate samples. researchgate.netlongdom.orgresearchgate.netindexcopernicus.com Robustness is demonstrated by evaluating the method's performance under small, deliberate variations in analytical conditions. longdom.orgresearchgate.netindexcopernicus.com These validation steps are crucial for ensuring that the developed methods are suitable for their intended purpose, such as quality control or pharmacokinetic studies. nih.govlongdom.orgresearchgate.netindexcopernicus.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Pseudoephedrine | 1835 |
Interactive Data Tables
Based on the research findings, here are some examples of data that could be presented in interactive tables:
Table 1: Examples of LC-MS/MS Method Parameters for Pseudoephedrine Quantification
| Matrix | Internal Standard | Ion Pairs (m/z) | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | Mosapride | 166/148 | 2 - 1000 | 2 | nih.govscilit.com |
| Human Plasma | Cetirizine | 166/148 | 2 - 1700 | - | researchgate.net |
Table 2: Examples of GC Method Parameters for Pseudoephedrine Analysis
| Matrix | Derivatization Reagent | Detection Method | Notes | Reference |
| Human Plasma | TFAA | GC-MSD | Selected ion monitoring (m/z = 154) | nih.gov |
| Urine | MSTFA/MBTFA | GC-MS | Derivatization of dried urine | scielo.br |
| Illicit Drugs | HFBA | GC-MS | Liquid-liquid extraction, derivatization | nih.gov |
Table 3: Examples of UPLC Method Parameters for Pseudoephedrine Analysis
| Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Run Time | Reference |
| Solid Dosage Forms | Acquity UPLC® BEH C18 (50 x 2.1 mm) | Sodium lauryl sulfate (B86663) solution + Acetonitrile | 0.3 | PDA (210 nm) | 6 min | pom.go.id |
| Syrup Dosage Form | Acquity UPLC HSS T3 C18 (2.1 mm × 100 mm) | Water-Methanol-Trifluoroacetic acid | 0.3 | PDA (205 nm) | - | nih.gov |
Table 4: Examples of Capillary Electrophoresis Method Parameters for Pseudoephedrine Analysis
| Technique | Matrix | Buffer System | Applied Voltage (kV) | Detection | Notes | Reference |
| NACE | Cold Medicines | Ammonium acetate (B1210297) in Methanol (B129727)/ACN | 25 | UV | Rapid and simple | nih.gov |
| CZE | Pharmaceuticals | Tris-borate buffer (pH 9.0) | 25 | UV (210 nm) | Rapid separation (~3 min) | scirp.org |
| CE | Ephedra herbs | NaH2PO4, β-cyclodextrin, HPMC (pH 3.0) | - | - | Field-amplified sample injection (FASI) | nih.gov |
Table 5: Examples of Spectrophotometric and Fluorimetric Methods for Pseudoephedrine Analysis
| Technique | Principle | Matrix | Linear Range | LOD | Reference |
| UV Spectrophotometry | Multiwavelength or Derivative Spectroscopy | Tablets, Combined Dosage Forms | Varies by method and combination | Varies by method and combination | ijpsonline.comresearchgate.netjournaljpri.comsid.irresearchgate.net |
| Fluorimetric Method | Recovery of fluorescence of Rh6G dye upon interaction with Pseudoephedrine | Pharmaceutical Formulations, Blood Serum | 15 - 150 ng/mL | 10 ng/mL | nih.govnih.govresearchgate.netresearchgate.net |
Table 6: Examples of Validation Parameters for Pseudoephedrine Analytical Methods
These tables are illustrative examples based on the provided search results and demonstrate how data could be presented interactively to highlight key findings and method performance characteristics.
Environmental Occurrence, Fate, and Biodegradation
The presence of pharmaceuticals, including sympathomimetic amines like pseudoephedrine, in the environment is a growing area of concern. These compounds can enter aquatic and terrestrial ecosystems through wastewater discharge, agricultural runoff, and other sources. acs.org
Detection and Monitoring in Environmental Matrices (e.g., Wastewater, Sediments, Groundwater)
Pseudoephedrine has been detected in various environmental matrices, indicating its presence in the environment. Studies have reported its occurrence in wastewater influents and effluents. acs.org It has also been found in surface water and groundwater. aic.gov.au
Monitoring efforts have identified pseudoephedrine in river sediments. For instance, a study in Florida, USA, detected pseudoephedrine in 63% of sediment samples collected from an urban river. usda.govresearchgate.net The concentrations of pharmaceuticals in these sediments ranged from 0.5 to 61.9 ng/g. usda.govresearchgate.net The detection of pseudoephedrine in sediments suggests that these solid matrices can act as a sink for the compound. usda.govresearchgate.net
Data on the frequency of detection of pharmaceuticals, including pseudoephedrine, in river sediments:
| Pharmaceutical | Frequency of Detection in Sediment Samples |
| Carbamazepine | 100% |
| Trimethoprim | 89% |
| Pseudoephedrine | 63% |
| Acetaminophen | <30% |
| Diphenhydramine (B27) | <30% |
| Lidocaine | <30% |
| Nicotine | <30% |
| Caffeine (B1668208) | 100% |
*Data based on detection in sediment samples from an urban river in Florida, USA. usda.govresearchgate.net
The presence of compounds like caffeine in all sediment samples in the aforementioned study suggests that domestic wastewater may be a contributing source. usda.gov
Environmental Persistence and Susceptibility to Migration in Soil Systems
The environmental persistence and mobility of pseudoephedrine in soil systems are influenced by its chemical properties and interactions with soil components. Pseudoephedrine has a pKa of 10.25, indicating that it will primarily exist in its cationic form in typical environmental pH ranges (5 to 9). nih.gov While an estimated Koc of 73 suggests high mobility, the cationic nature can lead to stronger adsorption to soils containing organic carbon and clay. nih.gov
Research has investigated the degradation patterns of various compounds, including pseudoephedrine, in soil. In one study, the persistence of pseudoephedrine in different soil types was examined under both non-sterile and sterile conditions to assess the role of biotic (microbial) and abiotic processes. researchgate.net The resistance to degradation under biotic conditions was found to vary among different compounds. aic.gov.au Pseudoephedrine exhibited a relatively lower persistence compared to compounds like methamphetamine and 1-benzyl-3-methylnaphthalene, with associated half-lives ranging from 4 to 30 days. aic.gov.au Desorption studies have indicated that pseudoephedrine has a high desorption potential in various soil types. aic.gov.au This suggests that while some adsorption to soil occurs, pseudoephedrine is also susceptible to leaching and migration into the surrounding environment, including groundwater. aic.gov.au
Microbial Degradation Pathways and Enantioselective Biotransformation
Microorganisms play a crucial role in the biodegradation of organic contaminants in the environment. frontiersin.orgnih.gov The metabolic degradation pathways of pseudoephedrine have been studied in certain bacterial species. nih.gov For instance, Arthrobacter sp. strain TS-15 has demonstrated the ability to metabolize ephedrine isomers, including pseudoephedrine, as a sole source of carbon and energy. asm.org
A key initial step in the degradation of pseudoephedrine by Arthrobacter sp. TS-15 involves the selective oxidation of the hydroxyl group, yielding methcathinone (B1676376) as a primary degradation product. asm.org This oxidation is catalyzed by specific enzymes. Pseudoephedrine dehydrogenase (PseDH) from Arthrobacter sp. TS-15 selectively converts (S,S)-(+)-pseudoephedrine to (S)-methcathinone. nih.govasm.org The stereochemistry of ephedrine isomers significantly affects their catabolism by microorganisms. nih.gov Studies have shown that the oxidation activities with different ephedrine isomers can vary. nih.gov
Enantioselective biodegradation, where microorganisms preferentially degrade one enantiomer of a chiral compound over the other, is a significant process in the environmental fate of chiral drugs like pseudoephedrine. up.pt This enantioselectivity can lead to changes in the enantiomeric fraction (EF) values of the compound in the environment. up.pt
Formation of Environmental Metabolites and Transformation Products
As pseudoephedrine undergoes degradation in the environment, it can form various metabolites and transformation products. One notable transformation product is methcathinone, which can be formed through the oxidation of pseudoephedrine. nih.govasm.orgresearchgate.net This transformation can occur biologically through microbial activity or potentially through abiotic processes like oxidation by common household oxidizing agents in wastewater systems. researchgate.net
Norpseudoephedrine is another metabolite of pseudoephedrine, formed through N-demethylation. mims.comwikipedia.org This metabolite is also active and can be present in the environment. wikipedia.org The formation and fate of these transformation products are important for understanding the full environmental impact of pseudoephedrine. Pseudoephedrine and norpseudoephedrine have been detected as transformed products in wastewater influents and effluents. acs.org
Brompheniramine: Advanced Research in a First Generation Antihistamine
Molecular Mechanisms of Histamine (B1213489) H1 Receptor Antagonism
Brompheniramine (B1210426) exerts its effects primarily through modulation of the histamine H1 receptor. drugbank.comwikipedia.org This interaction involves several key molecular processes that contribute to its antihistaminic and other pharmacological properties.
Competitive Binding and Inverse Agonism at H1 Receptors
Brompheniramine functions by competitively binding to histamine H1 receptors. patsnap.comsmolecule.com By occupying these receptor sites, it prevents endogenous histamine, released during allergic responses, from binding and activating the receptor. patsnap.compatsnap.comsmolecule.com This competitive blockade reduces the downstream effects of histamine, such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction. drugbank.compatsnap.com
Beyond simple competitive antagonism, research indicates that virtually all H1-antihistamines, including first-generation agents like brompheniramine, function as inverse agonists at the histamine H1 receptor. drugbank.comwikipedia.orgresearchgate.net This means they not only block the binding of histamine but also stabilize the H1 receptor in an inactive conformation. researchgate.netmdpi.com Histamine H1 receptors can exhibit a degree of constitutive activity, meaning they can be partially active even in the absence of histamine. researchgate.netscielo.br Inverse agonists shift the dynamic equilibrium of the receptor towards the inactive state, further reducing signaling. researchgate.netmdpi.com
Anticholinergic and Antimuscarinic Receptor Interactions
In addition to its primary effects on H1 receptors, brompheniramine possesses moderate anticholinergic or antimuscarinic actions. drugbank.comwikipedia.orgpatsnap.comnih.gov This involves blocking the action of acetylcholine (B1216132) at muscarinic acetylcholine receptors. patsnap.com These anticholinergic properties contribute to some of the side effects associated with first-generation antihistamines, such as dry mouth, dry throat, blurred vision, and increased heart rate. drugbank.comwikipedia.orgnih.gov Studies have evaluated the affinities of brompheniramine at the five human muscarinic cholinergic receptor subtypes (M1-M5), showing that it does not significantly discriminate between these subtypes. nih.gov The affinity for muscarinic receptors is generally lower than its affinity for H1 receptors. frontiersin.org
Intracellular Signaling Pathway Modulation (e.g., NF-κB, Phospholipase C, Phosphatidylinositol (PIP2) Signaling)
Histamine H1 receptor activation is coupled to G proteins and can modulate various intracellular signaling pathways. scielo.brjiaci.org Upon histamine binding, the H1 receptor can activate phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). scielo.brjiaci.orgwikipedia.orgnews-medical.netnih.gov These molecules act as second messengers, influencing intracellular calcium concentrations and activating protein kinase C, leading to a cascade of cellular responses. wikipedia.orgnews-medical.net
Furthermore, H1 receptors have been reported to activate the NF-κB transcription factor. scielo.brjiaci.org NF-κB is a key regulator of genes involved in inflammatory and immune responses, including those encoding adhesion molecules, chemokines, and pro-inflammatory cytokines. scielo.brjiaci.org By acting as an inverse agonist at the H1 receptor, brompheniramine can interfere with these signaling cascades, potentially reducing the activity of NF-κB and modulating the production of inflammatory mediators. scielo.brjiaci.orgsmpdb.ca Reducing the activity of NF-κB through pathways involving phospholipase C and phosphatidylinositol (PIP2) signaling can decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.ca
Blood-Brain Barrier Permeation Dynamics
As a first-generation antihistamine, brompheniramine readily crosses the blood-brain barrier (BBB). wikipedia.orgpatsnap.comsmpdb.capatsnap.com This characteristic is attributed to its lipophilic nature and relatively small molecular size. The ability to permeate the BBB leads to interactions with H1 receptors in the central nervous system (CNS), contributing to the sedative effects commonly associated with this class of antihistamines. wikipedia.orgpatsnap.comsmpdb.capatsnap.com In contrast, second-generation antihistamines are generally designed to be less lipophilic or to be substrates for efflux transporters like P-glycoprotein, limiting their entry into the CNS and reducing sedative effects. drugbank.comjiaci.orgsmpdb.canih.gov Research utilizing bioinformatics tools has also considered brompheniramine's blood-brain barrier permeability in the context of potential therapeutic applications beyond allergy. oup.com
Receptor Binding Kinetics and Molecular Determinants of Interaction
The interaction of brompheniramine with its target receptors, particularly the H1 receptor, can be further characterized by its binding kinetics. These kinetics describe the rates at which the drug associates with and dissociates from the receptor, influencing the onset and duration of its pharmacological effect.
Association and Dissociation Rate Constants (k_on, k_off)
Receptor binding is governed by association (k_on) and dissociation (k_off) rate constants. uni-frankfurt.denih.govnih.gov The k_on describes the rate at which a drug binds to its receptor to form a complex, while the k_off describes the rate at which the drug-receptor complex dissociates. uni-frankfurt.denih.govnih.gov The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd), which represents the affinity of the drug for the receptor at equilibrium. uni-frankfurt.denih.govexcelleratebio.com
While general principles of binding kinetics apply to brompheniramine's interaction with the H1 receptor, specific reported k_on and k_off values for brompheniramine at the human H1 receptor are not consistently available across standard databases or readily accessible research summaries in the provided search results. However, the concept of these kinetic parameters is crucial for understanding the dynamic interaction between brompheniramine and its target. A high k_on indicates rapid binding, while a low k_off indicates slow dissociation, leading to a longer receptor occupancy and potentially a more sustained effect. nih.govexcelleratebio.com The Kd value for brompheniramine at the histamine H1 receptor has been reported as 6.06 nM, indicating a relatively high affinity. medchemexpress.com
Ligand Residence Time at H1 Receptors and Duration of Action
The duration of action of antihistamines is closely linked to their ligand residence time at the H₁ receptors, defined as the reciprocal of the kinetic dissociation rate constant (koff). acs.orgfrontiersin.orgresearchgate.net Studies have indicated that second-generation antihistamines generally exhibit a longer duration of action due to a longer residence time at the H₁ receptors compared to first-generation antihistamines. researchgate.netnih.govnih.gov Research investigating the kinetic binding properties of antihistamines, including their association (kon) and dissociation (koff) rate constants, has highlighted the importance of these parameters in determining in vivo efficacy. frontiersin.orgresearchgate.netnih.govnih.gov Cell-based assays, such as those measuring functional recovery of H₁ receptor responsiveness after antagonist washout, have demonstrated a correlation between receptor recovery time and H₁ receptor residence time. frontiersin.orgnih.gov This suggests that residence time is a significant predictor of the in vivo efficacy of H₁ receptor antihistamines. frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses for Kinetic Binding Properties
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the structural determinants responsible for the kinetic binding properties of antihistamines at the H₁ receptor. researchgate.netnih.govnih.gov These analyses aim to correlate molecular descriptors with kinetic parameters like kon and koff. Studies have indicated that specific molecular descriptors, such as FASA_H (water-accessible surface area of all hydrophobic atoms divided by total water-accessible surface area) and vsurf_CW2 (a 3D molecular field descriptor weighted by capacity factor 2, representing the ratio of hydrophilic surface to total molecular surface), can be determinants for kon and koff values, respectively. nih.govnih.gov These findings provide insights into how the physicochemical properties of antihistamines influence their kinetic interactions with the H₁ receptor. nih.govnih.gov
Computational Modeling, Homology Modeling, and Docking Studies of Receptor-Ligand Interactions
Computational modeling techniques, including homology modeling and molecular docking studies, are valuable tools for investigating the interaction between ligands like brompheniramine and the H₁ receptor at an atomic level. nih.govmdpi.comrsc.org Due to the challenges in obtaining high-resolution experimental structures of membrane proteins like GPCRs (G protein-coupled receptors), homology modeling is often used to create three-dimensional models of the H₁ receptor based on the known structures of related proteins. mdpi.comrsc.org Molecular docking simulations then predict the preferred binding orientations and affinities of ligands within the receptor's binding pocket. nih.govmdpi.comrsc.org These studies can provide insights into the key residues involved in binding interactions, such as hydrogen bonding and hydrophobic contacts, and help elucidate the molecular determinants of binding affinity and kinetics. mdpi.comrsc.org For instance, studies on H₁ receptor antagonists have identified residues important for selectivity and binding. mdpi.comkyoto-u.ac.jp Computational analyses can also explore the conformational changes upon ligand binding and the stability of the receptor-ligand complex through techniques like molecular dynamics simulations. nih.gov
Structural and Molecular Determinants of Binding Affinity (K_D)
The binding affinity of a ligand for its receptor, often expressed as the dissociation constant (KD), is fundamentally determined by its kinetic binding parameters, specifically the ratio of koff to kon (KD = koff/kon). researchgate.netnih.govnih.gov Beyond the kinetic aspects, the binding affinity is also thermodynamically determined by the binding enthalpy (∆H°) and entropy (−T∆S°). nih.govnih.gov Research has explored the relationship between these thermodynamic parameters and the kinetic rate constants. nih.govnih.gov While binding enthalpy and entropy may influence koff values, a significant relationship with kon values has not always been observed. nih.govnih.gov Structural features of antihistamines, as investigated through QSAR analyses, contribute to these kinetic and thermodynamic properties, ultimately influencing the binding affinity. nih.govnih.gov The interaction of ligands within the H₁ receptor binding pocket, involving specific amino acid residues and types of interactions (e.g., hydrophobic, electrostatic, hydrogen bonding), represents the molecular basis for the observed binding affinity. mdpi.comrsc.org
Advanced Analytical Methodologies for Brompheniramine Quantification and Characterization
Accurate and sensitive analytical methods are crucial for the quantification and characterization of brompheniramine in various matrices, including pharmaceutical formulations and biological samples. Advanced methodologies beyond traditional techniques have been developed and refined.
Spectrophotometric and Spectrofluorimetric Methods
Spectrophotometric and spectrofluorimetric methods offer sensitive approaches for the determination of brompheniramine. These techniques often involve reactions that produce colored or fluorescent derivatives that can be measured. For example, methods utilizing derivatization reactions with reagents like 7-Chloro-4-Nitrobenzofurazon have been developed for drugs containing secondary amino groups, allowing for spectrophotometric or spectrofluorimetric quantification. scielo.br While specific detailed research findings solely focused on brompheniramine using these methods were not extensively detailed in the search results beyond its inclusion in multi-component analyses researchgate.net, the principles of these methods are applicable. Spectrophotometric methods measure the absorbance of light at specific wavelengths, while spectrofluorimetric methods measure the emission of light after excitation at a particular wavelength. scielo.br These techniques can be applied for the analysis of drugs in bulk form and pharmaceutical preparations. scielo.br
Chromatographic Techniques (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis, identification, and quantification of brompheniramine in various matrices, including pharmaceutical formulations and biological samples. These methods are crucial for quality control, drug development, and pharmacokinetic studies.
HPLC methods have been developed for the analysis of brompheniramine, often in combination with other active ingredients found in cold and allergy medications. For instance, HPLC-UV methods have been established for the simultaneous determination of brompheniramine alongside compounds like paracetamol and pseudoephedrine. One such method utilized a C18 column with an isocratic elution mobile phase consisting of water and acetonitrile, adjusted to a pH of 3.2, with detection at 210 nm. This approach demonstrated sensitivity and precision suitable for routine analysis. aphrc.org
Another HPLC method for analyzing brompheniramine and its counter-ion, maleic acid, simultaneously has been developed using a mixed-mode anion-exchange and cation-exclusion column. This method is reported to be LC/MS compatible and does not require an ion-pairing reagent. The elution is controlled by the concentration of acetonitrile, buffer pH, and buffer concentration. helixchrom.com
Furthermore, HPLC is employed in the assay of brompheniramine maleate (B1232345) reference substances, verifying purity using a 100% method corrected for water and residual solvents. lgcstandards.com The identity of the neat material is typically confirmed through various analytical techniques, including HPLC. lgcstandards.com
The separation of brompheniramine enantiomers has also been achieved using chromatographic methods. A cyclodextrin (B1172386) modified electrokinetic chromatography (CDEKC) method, coupled with cation-selective exhaustive injection and sweeping as an online preconcentration technique, has been developed for the simultaneous determination of brompheniramine enantiomers in rat plasma. nih.gov
These examples highlight the versatility and importance of chromatographic techniques, particularly HPLC, in the comprehensive analysis of brompheniramine.
Preclinical Pharmacokinetics in Animal Models
Preclinical pharmacokinetic studies in animal models are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug before human trials. Animal models, such as rats, dogs, and monkeys, are extensively used to predict drug elimination and other pharmacokinetic parameters. nih.gov
Studies in juvenile porcine models have been used to assess the bioavailability of brompheniramine formulations. In one study, a taste-masked pediatric formulation was screened in a juvenile porcine model to compare its bioavailability with a marketed brompheniramine maleate formulation. Pigs were orally dosed, and blood samples were collected to determine plasma concentrations. researchgate.net
Hepatic Metabolism and Cytochrome P450 Enzyme System Involvement (e.g., CYP2D6)
The hepatic metabolism of brompheniramine involves the cytochrome P450 (CYP) enzyme system. drugbank.compatsnap.comsmolecule.comncats.io Specifically, CYP2D6 is identified as a key enzyme involved in the metabolism of brompheniramine. patsnap.com
Metabolism primarily occurs in the liver through N-dealkylation, leading to the formation of monodesmethylbrompheniramine and didesmethylbrompheniramine, as well as a propionic acid derivative. mims.com While some sources indicate that brompheniramine is metabolized by cytochrome P450 isoenzymes in the liver wikipedia.org, another source suggests that based on current research and biotransformer analysis, brompheniramine is not metabolized by the human body and passes through the liver to be mainly excreted by the kidney . However, multiple sources explicitly link brompheniramine metabolism to the hepatic cytochrome P450 system, particularly CYP2D6. drugbank.compatsnap.comsmolecule.comncats.io
The involvement of CYP2D6 in brompheniramine metabolism is significant because genetic variations in CYP2D6 activity can influence the rate at which the drug is broken down and eliminated, potentially leading to variations in individual responses. patsnap.comxcode.life CYP2D6 is responsible for the metabolism and elimination of approximately 25% of clinically used drugs. xcode.life Studies on related antihistamines, like chlorpheniramine (B86927) (an analog of brompheniramine), have also demonstrated the role of CYP2D6 in stereoselective elimination. nih.gov
| Aspect | Details | Source(s) |
| Primary Metabolism Site | Liver | drugbank.comwikipedia.orgpediatriconcall.commedscape.com |
| Enzyme System Involved | Cytochrome P450 (CYP) system | drugbank.compatsnap.comsmolecule.comncats.io |
| Key Enzyme | CYP2D6 | patsnap.com |
| Metabolic Pathways | N-dealkylation to monodesmethylbrompheniramine and didesmethylbrompheniramine, propionic acid derivative | mims.com |
| Impact of Genetic Variation | Potential for variations in drug breakdown and elimination due to CYP2D6 activity differences | patsnap.comxcode.life |
This table summarizes key findings regarding the hepatic metabolism of brompheniramine and the involvement of the cytochrome P450 enzyme system.
Integrated Analytical Approaches for Multicomponent Formulations Relevant to Drixoral
Simultaneous Determination of Pseudoephedrine and Antihistamines
The simultaneous determination of pseudoephedrine and antihistamines in pharmaceutical formulations is commonly achieved using chromatographic and spectrophotometric methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its ability to separate and quantify multiple components in a mixture. scribd.comnih.gov Various HPLC methods have been developed for the simultaneous analysis of pseudoephedrine with different antihistamines, including brompheniramine (B1210426), dexbrompheniramine (B94561), chlorpheniramine (B86927), cetirizine, and loratadine (B1675096). nih.govwisdomlib.orgresearchgate.netnih.govresearchgate.netresearchgate.netlongdom.orgkoreascience.krbue.edu.egcolab.wslongdom.orgresearchgate.nettandfonline.com
HPLC methods often utilize reversed-phase columns, such as C18 columns, with mobile phases consisting of mixtures of water or buffer solutions and organic solvents like methanol (B129727) or acetonitrile. wisdomlib.orgresearchgate.netnih.govcolab.ws The mobile phase composition and pH are carefully optimized to achieve adequate separation of the analytes. Detection is typically performed using UV-Vis spectrophotometry, often at wavelengths where the compounds exhibit sufficient absorbance. nih.govwisdomlib.orgresearchgate.netnih.govcolab.ws For example, detection wavelengths around 214 nm, 224 nm, 230 nm, 240 nm, 254 nm, or 265 nm have been reported depending on the specific antihistamine and method. nih.govwisdomlib.orgresearchgate.netresearchgate.netlongdom.orgcolab.wslongdom.orgresearchgate.net
Gas Chromatography (GC) is another technique that can be applied for the simultaneous determination of pseudoephedrine and certain antihistamines, particularly in formulations where the compounds are amenable to volatilization. nih.govscispace.com GC methods often involve extraction of the analytes from the matrix followed by separation on a capillary column and detection using a flame ionization detector (FID). nih.govscispace.com
Spectrophotometric methods, including derivative spectrophotometry and ratio spectra derivative spectrophotometry, offer alternatives for simultaneous determination without requiring a separation step. researchgate.netnih.govresearchgate.netscispace.comnih.gov These methods rely on the principle of measuring absorbance at specific wavelengths and applying mathematical calculations to resolve the overlapping spectra of the components. Derivative spectrophotometry involves calculating the first or second derivative of the absorbance spectrum, which can help to differentiate compounds with overlapping peaks. researchgate.netnih.gov Ratio spectra derivative spectrophotometry involves dividing the spectrum of a mixture by the spectrum of one of the components and then calculating the derivative of the resulting ratio spectrum. researchgate.netnih.govresearchgate.netscispace.com These spectrophotometric approaches can be rapid and cost-effective for routine analysis. researchgate.netnih.govresearchgate.netscispace.com
Here is an example of data that might be presented in research findings related to the simultaneous determination of pseudoephedrine and an antihistamine using HPLC:
| Analyte | Retention Time (minutes) | Linearity Range (µg/mL) | Correlation Coefficient (r) |
| Pseudoephedrine | 2.4 | 24 - 120 | > 0.999 |
| Loratadine | 4.7 | 10 - 50 | > 0.999 |
Example data based on a reported HPLC method for pseudoephedrine and loratadine. wisdomlib.org
This table illustrates typical data obtained from method validation, showing the time it takes for each compound to elute from the HPLC column (retention time), the concentration range over which the method is accurate (linearity range), and a statistical measure of how well the data fits a straight line (correlation coefficient). wisdomlib.org
Challenges in Co-formulation Analysis and Strategies for Resolution
Analyzing multicomponent formulations containing pseudoephedrine and antihistamines presents several challenges. One significant challenge is the potential for spectral overlap when using direct spectrophotometric methods, as both pseudoephedrine and many antihistamines absorb in the UV region. researchgate.netnih.govresearchgate.netscispace.comnih.govresearchgate.net This overlap can make it difficult to accurately quantify each component without a separation step. Strategies to resolve spectral overlap include the use of derivative spectrophotometry and ratio spectra derivative spectrophotometry, which mathematically manipulate the spectra to enhance differentiation. researchgate.netnih.govresearchgate.netscispace.comnih.gov Chemometric methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) can also be employed to analyze overlapping spectral data from mixtures. researchgate.netscispace.com
In chromatographic methods like HPLC and GC, challenges can arise from insufficient separation of peaks, especially if the compounds have similar polarities or chemical structures. researchgate.netresearchgate.net This can lead to co-elution, where peaks for different compounds overlap, making accurate integration and quantification difficult. To address this, method development involves optimizing chromatographic parameters such as the choice of stationary phase (e.g., C18, cyanopropyl, cation exchange), mobile phase composition, pH, flow rate, and temperature. wisdomlib.orgresearchgate.netnih.govresearchgate.netcolab.wsresearchgate.net Using different types of columns, such as cation exchange columns, can be particularly effective for separating basic drugs like pseudoephedrine and many antihistamines. researchgate.net
Matrix effects from excipients present in the formulation can also interfere with the analysis, potentially affecting peak shape, retention time, or detector response. longdom.org Sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, are often employed to isolate the APIs from the matrix and minimize interference. bue.edu.egnih.govscispace.com
Method validation is a critical step in co-formulation analysis to ensure the reliability and accuracy of the results. wisdomlib.orgnih.govlongdom.orglongdom.orgacademicmed.org Validation parameters typically evaluated include specificity (ability to measure the analyte accurately in the presence of other components), linearity (range of concentrations over which the method is accurate), accuracy (closeness of measured values to true values), precision (reproducibility of measurements), limits of detection (LOD) and quantification (LOQ), and robustness (insensitivity to small variations in method parameters). wisdomlib.orgnih.govlongdom.orgcolab.wslongdom.orgresearchgate.netacademicmed.org
Research findings often include data demonstrating the successful validation of analytical methods for these co-formulations. For instance, studies report good recovery rates (close to 100%) and low relative standard deviation (RSD) values (typically below 2%) for accuracy and precision, indicating the reliability of the developed methods for quantifying pseudoephedrine and antihistamines in combined dosage forms. wisdomlib.orgnih.govlongdom.orglongdom.orgresearchgate.netresearchgate.netacademicmed.org
Here is an example of accuracy data from a validated method:
| Analyte | Concentration Level | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Pseudoephedrine | 80% | [Data] | > 99% | < 2% |
| Pseudoephedrine | 100% | [Data] | > 99% | < 2% |
| Pseudoephedrine | 120% | [Data] | > 99% | < 2% |
| Dexbrompheniramine | 80% | [Data] | > 99% | < 2% |
| Dexbrompheniramine | 100% | [Data] | > 99% | < 2% |
| Dexbrompheniramine | 120% | [Data] | > 99% | < 2% |
Example data structure for accuracy based on recovery studies. wisdomlib.orglongdom.orglongdom.orgresearchgate.netresearchgate.netacademicmed.org
This table structure represents how accuracy is assessed by analyzing samples with known concentrations of the APIs and calculating the percentage of the drug recovered. High recovery percentages and low RSD values demonstrate the method's accuracy and precision. wisdomlib.orglongdom.orglongdom.orgresearchgate.netresearchgate.netacademicmed.org
The development and validation of robust analytical methods are essential for the quality control of multicomponent formulations containing pseudoephedrine and antihistamines, ensuring accurate quantification of the active ingredients despite the complexities introduced by the presence of multiple components and excipients.
Future Directions in Research of Sympathomimetic Amines and Antihistamines
Advances in Synthetic Chemistry and Green Chemistry Initiatives
Future directions in the synthesis of sympathomimetic amines and antihistamines are increasingly centered on developing more efficient and environmentally benign processes, aligning with the principles of green chemistry. Traditional synthetic routes for amines, such as Gabriel synthesis and reductive alkylation, often generate significant stoichiometric waste and can have limitations in selectivity and substrate availability. rsc.org
Novel approaches are being explored to address these challenges. For instance, the development of catalytic reductive amination of bio-based carbonyl compounds with ammonia (B1221849) and hydrogen is emerging as a promising, sustainable method for synthesizing primary amines, including those relevant to pharmaceuticals. researchgate.net This one-pot synthesis offers a cleaner route with water as the primary byproduct, adhering to green chemistry principles. researchgate.net
Furthermore, novel synthetic routes are being investigated for specific antihistamine scaffolds. A conceptually new approach utilizing 1,6-aza-Michael addition of heterocyclic amines to para-quinone methides has been developed to synthesize architectures similar to cetirizine, hydroxyzine, and meclizine, potentially facilitating the generation of diverse chemical libraries of antihistamines. thieme.de Similarly, simpler and more efficient routes to diarylmethylpiperazine drugs, a class including several antihistamines, are being explored by replacing harmful alkyl halides with more readily available alcohols for N-alkylation. eurekaselect.com
Green chemistry principles are also being integrated into the optimization of existing synthesis methods for specific compounds. For loratadine (B1675096), improved synthesis routes incorporating novel catalysts and optimized reaction conditions have enhanced efficiency, increased yields, and reduced environmental impact compared to traditional methods. drpress.orgfishersci.ca These improvements include optimized Ritter and alkylation reactions that increase selectivity and yield while reducing environmental pollution. drpress.orgfishersci.ca
Biocatalysis, utilizing enzymes such as transaminases, is another promising avenue for the green synthesis of chiral amines, which are crucial components in many pharmaceuticals. researchgate.net While challenges remain regarding substrate scope and reaction equilibrium, ongoing research is focused on identifying and characterizing new transaminases and improving their industrial application, for instance, through immobilization techniques. researchgate.net
Novel Approaches in Molecular Pharmacology and Receptor Modeling
Future research in the molecular pharmacology of sympathomimetic amines and antihistamines is focused on gaining a deeper understanding of their interactions with receptors and utilizing this knowledge for the development of improved therapeutic agents. Antihistamines primarily exert their effects by blocking histamine (B1213489) H1 receptors. drpress.orgresearchgate.net While the clinical pharmacology, efficacy, and safety of second-generation H1 antihistamines are well-established, future research aims to develop clinically advantageous H1 antihistamines with the aid of advanced molecular techniques. nih.gov
Molecular pharmacology and receptor modeling play a crucial role in this endeavor. Understanding the precise binding interactions between these compounds and their target receptors at a molecular level can inform the design of new molecules with enhanced selectivity, potency, and reduced off-target effects. This involves detailed structural studies of receptors and computational modeling to predict compound-receptor interactions.
While the provided search results did not yield specific detailed research findings solely focused on future novel approaches in molecular pharmacology and receptor modeling specifically for sympathomimetic amines and antihistamines beyond the general statement about developing new H1 antihistamines with molecular techniques nih.gov, the broader field of molecular pharmacology is continuously evolving. Advances in areas such as cryo-electron microscopy and computational chemistry are providing unprecedented insights into receptor structures and dynamics, which will undoubtedly be applied to the study of adrenergic and histamine receptors in the future. This could lead to the design of novel ligands with tailored pharmacological profiles.
Environmental Impact Mitigation Strategies for Pharmaceutical Contaminants
The presence of pharmaceutical residues, including antihistamines and sympathomimetic amines, in the environment is a growing concern. These compounds are often not completely removed by conventional wastewater treatment processes and can enter aquatic ecosystems. researchgate.netnih.gov Studies have detected antihistamines like loratadine and fexofenadine (B15129) in rivers, sometimes at levels potentially harmful to aquatic life. inrae.frpnas.org The long-term impact of these pharmaceutical contaminants on aquatic ecosystems and potentially human health (via treated wastewater reuse) is not yet fully understood, highlighting the urgent need for further research on their environmental fate. researchgate.netnih.gov
Future research is focused on developing effective strategies to mitigate the environmental impact of these pharmaceutical contaminants. This includes improving wastewater treatment technologies to more effectively remove these compounds before they are discharged into rivers and other water bodies. While the provided search results did not detail specific novel mitigation strategies solely for sympathomimetic amines and antihistamines, the broader research on removing pharmaceutical contaminants from water is relevant. This field is exploring advanced oxidation processes, membrane filtration, activated carbon adsorption, and biological degradation methods as potential solutions.
Furthermore, promoting green chemistry initiatives in pharmaceutical manufacturing, as discussed in Section 5.1, can also contribute to environmental mitigation by reducing the generation of hazardous waste and the use of environmentally harmful substances in the first place. acs.org
Development of Next-Generation Analytical Platforms
Accurate and sensitive analytical methods are essential for monitoring the presence of sympathomimetic amines and antihistamines in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples. Future directions in this area involve the development of next-generation analytical platforms that offer improved sensitivity, selectivity, speed, and throughput, while also aligning with green analytical chemistry principles.
Traditional analytical techniques such as UV spectrophotometry, HPLC, and HPTLC are currently used for the quantification of antihistamines. jopir.inijpsr.com Recent advances have focused on improving these methods, for example, by utilizing Quality-by-Design (QbD) approaches to enhance robustness and developing simultaneous estimation methods for multiple compounds. jopir.in
Future research is exploring more advanced techniques. For instance, capillary electrophoresis has been investigated for the determination of antihistamines in serum and pharmaceuticals, offering advantages such as low cost, high separation efficiency, and short analysis times. core.ac.uk The introduction of techniques like gas-liquid chromatography and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has significantly improved the ability to detect minimal concentrations of these drugs and their metabolites in biological and environmental samples. jiaci.org
Green analytical chemistry principles are also being integrated into the development of new analytical methods. This involves minimizing the use of hazardous solvents and reducing waste generation. Research is focused on developing eco-friendly chromatographic methods for the analysis of antihistamines, utilizing mobile phases with reduced organic content. nih.gov
The development of hyphenated techniques and highly sensitive detectors is crucial for the accurate quantification of these compounds at the low concentrations often found in environmental waters. researchgate.netnih.gov High-speed imaging techniques are also being explored to assess the impact of pharmaceutical contaminants like diphenhydramine (B27) on the behavior of aquatic organisms, demonstrating the application of advanced analytical approaches in ecotoxicology. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
